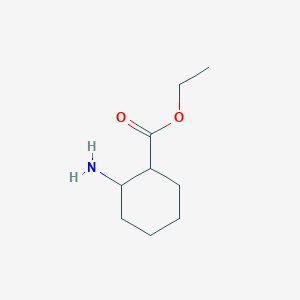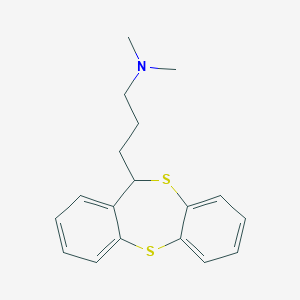
Ethyl 2-aminocyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-aminocyclohexanecarboxylate: is an organic compound with the molecular formula C₉H₁₇NO₂ It is a derivative of cyclohexane, featuring an amino group and an ethyl ester group attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2-aminocyclohexanecarboxylate can be synthesized through several methods. One common approach involves the reduction of ethyl 2-nitrocyclohexanecarboxylate using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst. This reduction converts the nitro group to an amino group, yielding this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-aminocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-aminocyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-aminocyclohexanecarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative, which can interact with enzymes and receptors in biological systems.
Comparación Con Compuestos Similares
Ethyl 2-nitrocyclohexanecarboxylate: Differing by the presence of a nitro group instead of an amino group.
Cyclohexanecarboxylic acid: Lacking the ethyl ester and amino groups.
2-Aminocyclohexanecarboxylic acid: Lacking the ethyl ester group.
Uniqueness: Ethyl 2-aminocyclohexanecarboxylate is unique due to the presence of both an amino group and an ethyl ester group on the cyclohexane ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.
Propiedades
IUPAC Name |
ethyl 2-aminocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODUKXHGDCJEOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl (methylsulfanyl)acetate](/img/structure/B374848.png)
![8-{2-[(diphenylacetyl)oxy]ethyl}-2-isopropyl-8-methyl-1,3-dioxo-2-aza-8-azoniaspiro[4.5]decane](/img/structure/B374849.png)

![3-{4-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1-piperazinyl}-1-propanol](/img/structure/B374852.png)
![8-(2-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-2-isopropyl-8-methyl-1,3-dioxo-2-aza-8-azoniaspiro[4.5]decane](/img/structure/B374853.png)
![2-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methylethanamine](/img/structure/B374854.png)
![2-[4-(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)-1-piperazinyl]ethanol](/img/structure/B374856.png)
![2-methyl-2,3,12,12a-tetrahydro-1H-[1]benzothiepino[4,3,2-de]isoquinoline](/img/structure/B374857.png)
![2-[4-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl ethyl ether](/img/structure/B374858.png)
![2-[4-(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl methoxyacetate](/img/structure/B374859.png)
![1-(2-{4-[2-(Methylsulfanyl)ethyl]-1-piperazinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B374861.png)
![2-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N,N-dimethylethanamine](/img/structure/B374862.png)
![4-(8-chloro-11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-1-methylpiperidine](/img/structure/B374863.png)
![1-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)-4-(2-ethoxyethyl)piperazine](/img/structure/B374866.png)
